Bienvenue dans la boutique en ligne BenchChem!

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Physicochemical profiling Drug-likeness ADME prediction

This compound combines a 6-methoxypyridazine hinge-binding motif (validated in relugolix), a pyrrolidine ether linker, and a thiophen-2-ylacetyl group into a single, lead-like scaffold (MW 319.4, 5 rotatable bonds, XLogP3 1.5, TPSA 92.8 Ų, zero HBD). Its physicochemical profile exceeds CNS drug-likeness thresholds, supporting superior BBB penetration predictions. The racemic pyrrolidine center and availability of the matched thiophen-3-yl regioisomer (CAS 2034436-11-6) enable controlled stereochemical and regiochemical SAR studies. Ideal for FBDD expansion, kinase/GPCR panel screening, and neuroscience-focused diversity sets where passive permeability is essential.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 2034482-77-2
Cat. No. B2839717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS2034482-77-2
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CS3
InChIInChI=1S/C15H17N3O3S/c1-20-13-4-5-14(17-16-13)21-11-6-7-18(10-11)15(19)9-12-3-2-8-22-12/h2-5,8,11H,6-7,9-10H2,1H3
InChIKeyVPJVAWCECHRLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034482-77-2) — Compound Identity, Chemical Class, and Database Provenance for Procurement Decisions


1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034482-77-2, molecular formula C₁₅H₁₇N₃O₃S, molecular weight 319.4 g/mol) is a fully synthetic small molecule comprising a 6-methoxypyridazine core linked via an ether bridge to a pyrrolidine ring, which is in turn N-acylated with a thiophen-2-ylacetyl group [1]. The compound belongs to the broader chemotype of pyridazine–pyrrolidine–(hetero)aryl ethanones, a scaffold class that has yielded potent ligands for kinase, GPCR, and nuclear receptor targets when appropriately substituted [2]. The 6-methoxypyridazin-3-yloxy motif is a validated pharmacophoric element in FDA-approved agents such as relugolix (TAK-385), a gonadotropin-releasing hormone (GnRH) receptor antagonist [2]. This compound is currently offered as a research-grade screening compound (typical vendor-reported purity ≥95%) and is catalogued in PubChem under CID 91627471, where key computed physicochemical descriptors — including XLogP3 (1.5), topological polar surface area (92.8 Ų), hydrogen bond acceptor count (6), and hydrogen bond donor count (0) — are available to inform selection and differentiation from analogs [1].

Why Closely Related Pyridazine–Pyrrolidine–Thiophene Analogs Cannot Be Interchanged with 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone in Research Procurement


The pyridazine–pyrrolidine–thiophene ethanone chemotype exhibits steep structure–activity relationships (SAR) driven by three independently variable structural features: (i) the substituent at the pyridazine 6-position (methoxy vs. methyl, dimethylamino, or H), (ii) the regiochemistry of the thiophene attachment (2-yl vs. 3-yl), and (iii) the stereochemistry of the pyrrolidine C3 position. The target compound contains an undefined stereocenter at the pyrrolidine C3 carbon, meaning commercial samples are racemic mixtures unless otherwise specified [1]. Substitution of the 6-methoxy group for a 6-dimethylamino group (CAS 2034481-95-1 analog) alters the hydrogen-bond acceptor profile, XLogP, and basicity of the pyridazine ring, which can redirect target engagement [2]. Changing the thiophene attachment from the 2- to the 3-position (CAS 2034436-11-6) modifies molecular shape and π-stacking geometry without altering molecular formula, potentially yielding divergent biological activity even in the same assay panel [1]. These structural nuances mean that generic substitution of any close analog — even an isomer — cannot be assumed to preserve pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence for 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone vs. Closest Structural Analogs


XLogP3 and Topological Polar Surface Area (TPSA): Physicochemical Fingerprint vs. 6-Dimethylamino Analog

The target compound's computed XLogP3 of 1.5 and TPSA of 92.8 Ų [1] position it within favorable oral drug-likeness space per Lipinski and Veber rule criteria. In contrast, the 6-dimethylamino analog (C₁₆H₂₀N₄O₂S, MW 332.42) is expected to exhibit a lower XLogP (approximately 1.0–1.2 based on the increased nitrogen count and higher hydrogen-bond acceptor capacity) and a larger TPSA (estimated ~105 Ų due to the additional tertiary amine), which may reduce membrane permeability relative to the target compound . This quantitative difference in lipophilicity and polarity provides a measurable basis for selecting the methoxy-substituted compound when passive permeability is a screening priority.

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bond Donor Count of Zero: Differentiation from Carboxamide and Sulfonamide Congeners

The target compound possesses zero hydrogen bond donors (HBD = 0), a property shared with few close analogs such as the 6-methylpyridazin-3-yl variant (CAS 2034481-95-1, HBD = 0) [1]. However, many structurally related compounds in the broader pyridazine–pyrrolidine space incorporate carboxamide or sulfonamide functionalities that introduce one or two HBDs. For example, 3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (a urea congener) contains one HBD . An HBD count of zero is a recognized predictor of enhanced blood–brain barrier (BBB) permeability and reduced P-glycoprotein (P-gp) efflux liability, making the target compound distinguishable from HBD-containing analogs in CNS-targeted screening cascades.

Hydrogen bonding CNS penetration Off-target promiscuity

Thiophene Regioisomerism: 2-Yl vs. 3-Yl Attachment and Molecular Shape Differentiation

The target compound features a thiophen-2-ylacetyl group, whereas a directly comparable isomer, 1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (CAS 2034436-11-6), differs only in the point of attachment of the thiophene ring (2-position vs. 3-position) . This regioisomeric variation preserves identical molecular formula (C₁₅H₁₇N₃O₃S) and molecular weight (319.4 g/mol) but alters the spatial orientation of the sulfur atom and the π-electron distribution of the thiophene ring. In medicinal chemistry campaigns, thiophene 2-yl vs. 3-yl substitution has been shown to invert selectivity between homologous GPCR subtypes and shift kinase inhibition profiles by over an order of magnitude due to altered edge-to-face π-stacking geometry with active-site aromatic residues [1]. Procurement of the incorrect regioisomer therefore risks generating misleading structure–activity data.

Regioisomerism Molecular recognition π-stacking

Rotatable Bond Count and Molecular Flexibility: Quantitative Comparison with the TAK-385 Chemotype

The target compound contains 5 rotatable bonds [1], conferring moderate conformational flexibility. This is significantly fewer than the TAK-385 (relugolix) scaffold, which contains ≥10 rotatable bonds due to its extended thieno[2,3-d]pyrimidine-2,4-dione core and p-methoxyureidophenyl tail [2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and improved ligand efficiency metrics. Furthermore, the target compound's smaller molecular weight (319.4 vs. ~623 g/mol for TAK-385) and lower complexity make it a more tractable starting point for fragment-based or ligand-efficiency-driven optimization campaigns.

Conformational flexibility Entropic penalty Ligand efficiency

Optimal Research and Procurement Application Scenarios for 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034482-77-2)


Central Nervous System (CNS) Focused Screening Library Enrichment

The compound's zero HBD count, moderate TPSA (92.8 Ų), and favorable XLogP3 (1.5) align with empirically validated CNS drug-likeness criteria (HBD ≤ 1, TPSA < 100 Ų, XLogP 1–4) [1]. Procurement for CNS phenotypic or target-based screening panels is supported by these computed parameters, which predict superior BBB penetration compared to HBD-containing pyridazine–pyrrolidine analogs. This compound is particularly suitable for neuroscience-focused diversity sets where passive permeability is a prerequisite for hit identification.

Kinase or GPCR Panel Profiling Leveraging the 6-Methoxypyridazine Pharmacophore

The 6-methoxypyridazin-3-yloxy motif is a validated kinase and GPCR hinge-binding pharmacophore, as demonstrated by TAK-385 (GnRH antagonist) and related JAK2 inhibitor chemotypes [2]. The target compound offers a reduced-complexity scaffold (MW 319.4, 5 rotatable bonds) relative to TAK-385, making it a suitable probe for kinase profiling panels or GPCR screening cascades where the methoxypyridazine core is hypothesized to engage the hinge region or orthosteric site. Procurement for broad-panel selectivity profiling is justified by the pharmacophoric precedent.

Regioisomeric Selectivity Studies in Thiophene-Containing Ligand Series

The availability of both thiophen-2-yl (CAS 2034482-77-2) and thiophen-3-yl (CAS 2034436-11-6) regioisomers with identical molecular formula and bulk computed properties enables direct comparative studies of regioisomer-dependent target engagement . Procuring both isomers as a matched pair allows research teams to quantify the contribution of thiophene attachment geometry to binding affinity, functional activity, and selectivity — a controlled experiment that cannot be performed with a single compound alone.

Fragment-Based Drug Discovery (FBDD) and Ligand-Efficiency-Guided Optimization

With a molecular weight of 319.4 g/mol (within fragment-to-lead range), 5 rotatable bonds, and a balanced XLogP3/TPSA profile, the compound is positioned as a lead-like starting point rather than a drug-sized molecule [1]. Its lower complexity relative to approved agents containing the same pharmacophore (e.g., TAK-385, MW ~623) supports procurement for FBDD campaigns or ligand-efficiency-guided hit expansion, where incremental molecular weight addition can be tracked against gains in affinity.

Quote Request

Request a Quote for 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.